molecular formula C12H13BrF2N3O3P B8210277 PTP1B-IN-3 (diammonium)

PTP1B-IN-3 (diammonium)

Cat. No.: B8210277
M. Wt: 396.12 g/mol
InChI Key: DKKOXAMRGUYZIQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PTP1B-IN-3 (diammonium) involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that ensure high purity and efficacy .

Industrial Production Methods

Industrial production of PTP1B-IN-3 (diammonium) involves large-scale synthesis using optimized reaction conditions to ensure consistent quality and yield. The process includes stringent quality control measures to maintain the compound’s bioavailability and potency .

Chemical Reactions Analysis

Types of Reactions

PTP1B-IN-3 (diammonium) primarily undergoes reactions that involve its interaction with the protein tyrosine phosphatase 1B enzyme. These reactions include:

Common Reagents and Conditions

The common reagents used in the synthesis and reactions of PTP1B-IN-3 (diammonium) include organic solvents, catalysts, and specific intermediates. The reaction conditions are carefully controlled to ensure the stability and efficacy of the compound .

Major Products Formed

The major product formed from the reactions involving PTP1B-IN-3 (diammonium) is the inhibited form of the protein tyrosine phosphatase 1B enzyme, which leads to increased insulin sensitivity and potential anticancer effects .

Scientific Research Applications

PTP1B-IN-3 (diammonium) has a wide range of scientific research applications, including:

Mechanism of Action

PTP1B-IN-3 (diammonium) exerts its effects by inhibiting the protein tyrosine phosphatase 1B enzyme. The compound binds to the catalytic site of the enzyme, preventing the dephosphorylation of target proteins. This inhibition leads to increased phosphorylation of the insulin receptor, enhancing insulin sensitivity and improving glucose metabolism. Additionally, the compound’s inhibition of protein tyrosine phosphatase 1B enzyme has shown potential anticancer effects by modulating various signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PTP1B-IN-3 (diammonium) stands out due to its high oral bioavailability and potent inhibitory effects on both protein tyrosine phosphatase 1B and T cell protein tyrosine phosphatase enzymes. Its dual inhibition mechanism and favorable pharmacokinetic properties make it a promising candidate for therapeutic applications in diabetes and cancer .

Properties

IUPAC Name

azane;[(3-bromo-7-cyanonaphthalen-2-yl)-difluoromethyl]phosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF2NO3P.2H3N/c13-11-5-8-2-1-7(6-16)3-9(8)4-10(11)12(14,15)20(17,18)19;;/h1-5H,(H2,17,18,19);2*1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKOXAMRGUYZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2C=C1C#N)C(F)(F)P(=O)(O)O)Br.N.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF2N3O3P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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